molecular formula C19H14ClNO B5799394 N-2-biphenylyl-2-chlorobenzamide

N-2-biphenylyl-2-chlorobenzamide

Cat. No. B5799394
M. Wt: 307.8 g/mol
InChI Key: ABZKCVOAZRCEHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-biphenylyl-2-chlorobenzamide, also known as BP-C1, is a small molecule that has gained attention in scientific research due to its potential therapeutic properties. BP-C1 has been shown to have anti-inflammatory, anti-tumor, and anti-oxidative stress effects. In

Mechanism of Action

The mechanism of action of N-2-biphenylyl-2-chlorobenzamide is not fully understood. However, it has been suggested that N-2-biphenylyl-2-chlorobenzamide may exert its effects by inhibiting the NF-kappaB signaling pathway. The NF-kappaB signaling pathway is involved in the regulation of pro-inflammatory cytokines and is activated in response to various stimuli such as infection, inflammation, and oxidative stress.
Biochemical and Physiological Effects
N-2-biphenylyl-2-chlorobenzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. N-2-biphenylyl-2-chlorobenzamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, N-2-biphenylyl-2-chlorobenzamide has been shown to reduce oxidative stress by reducing the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

One advantage of using N-2-biphenylyl-2-chlorobenzamide in lab experiments is its ability to inhibit the NF-kappaB signaling pathway. This pathway is involved in the regulation of pro-inflammatory cytokines and is activated in response to various stimuli such as infection, inflammation, and oxidative stress. Another advantage of using N-2-biphenylyl-2-chlorobenzamide in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential candidate for cancer therapy.
One limitation of using N-2-biphenylyl-2-chlorobenzamide in lab experiments is its potential toxicity. Studies have shown that N-2-biphenylyl-2-chlorobenzamide can induce cytotoxicity in some cell lines. Another limitation is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-2-biphenylyl-2-chlorobenzamide. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, inflammatory diseases, and neurodegenerative diseases. Another direction is to investigate its mechanism of action in more detail. This could lead to the development of more effective therapeutic agents that target the NF-kappaB signaling pathway. Additionally, future studies could investigate the potential side effects of N-2-biphenylyl-2-chlorobenzamide and its toxicity in vivo.

Synthesis Methods

N-2-biphenylyl-2-chlorobenzamide can be synthesized using a two-step process. The first step involves the synthesis of 2-chlorobenzoyl chloride from 2-chlorobenzoic acid. The second step involves the reaction of 2-chlorobenzoyl chloride with biphenylamine in the presence of a base such as sodium hydroxide. The resulting product is N-2-biphenylyl-2-chlorobenzamide.

Scientific Research Applications

N-2-biphenylyl-2-chlorobenzamide has been studied extensively in scientific research due to its potential therapeutic properties. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. N-2-biphenylyl-2-chlorobenzamide has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, N-2-biphenylyl-2-chlorobenzamide has been shown to have anti-oxidative stress effects by reducing the production of reactive oxygen species.

properties

IUPAC Name

2-chloro-N-(2-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO/c20-17-12-6-4-11-16(17)19(22)21-18-13-7-5-10-15(18)14-8-2-1-3-9-14/h1-13H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZKCVOAZRCEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(biphenyl-2-yl)-2-chlorobenzamide

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